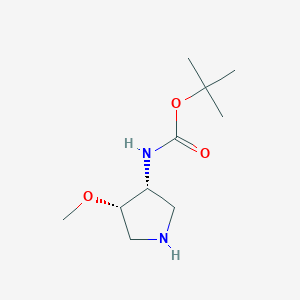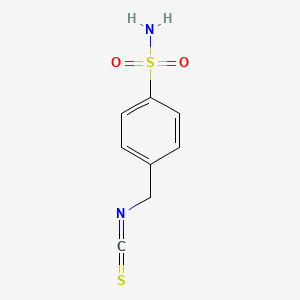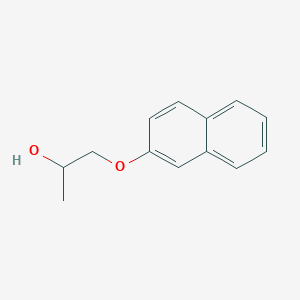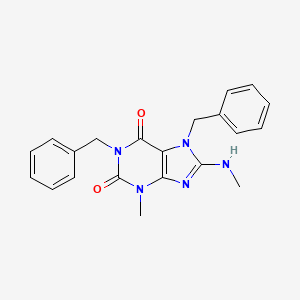
1,7-Dibenzyl-3-methyl-8-(methylamino)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dibenzyl-3-methyl-8-(methylamino)purine-2,6-dione is a synthetic compound that belongs to the class of purine analogues. It is commonly referred to as DMMPD, and it has been widely studied for its potential applications in scientific research.
Wirkmechanismus
DMMPD exerts its pharmacological effects by inhibiting PDEs and adenosine deaminase. By inhibiting PDEs, DMMPD can increase intracellular levels of cyclic nucleotides, which can lead to a wide range of physiological effects. DMMPD can also increase the levels of adenosine, which has been shown to have anti-inflammatory and immunosuppressive effects.
Biochemical and physiological effects:
DMMPD has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit platelet aggregation, reduce blood pressure, and increase coronary blood flow. DMMPD can also induce vasodilation, which can improve blood flow to various organs. In addition, DMMPD has been shown to have anti-inflammatory and immunosuppressive effects, which make it a potential therapeutic agent for the treatment of various inflammatory and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMMPD has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PDEs and adenosine deaminase, which makes it a valuable tool for studying the role of cyclic nucleotides and adenosine in various physiological processes. DMMPD is also relatively easy to synthesize and has good stability. However, DMMPD has some limitations for use in laboratory experiments. It is a synthetic compound, which means that it may not accurately reflect the properties of endogenous compounds. In addition, DMMPD has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for the study of DMMPD. One potential direction is to investigate the role of DMMPD in the regulation of immune responses. DMMPD has been shown to have immunosuppressive effects, and further studies could elucidate the mechanisms underlying these effects. Another potential direction is to investigate the potential therapeutic applications of DMMPD in various inflammatory and autoimmune diseases. Finally, further studies could investigate the pharmacokinetics and pharmacodynamics of DMMPD in vivo, which would provide valuable information for the development of potential therapeutic agents based on DMMPD.
Synthesemethoden
The synthesis of DMMPD involves the reaction of 3-methylxanthine with benzyl chloride in the presence of potassium carbonate. The resulting product is then treated with methylamine to form DMMPD. This synthesis method has been optimized and is widely used in the laboratory.
Wissenschaftliche Forschungsanwendungen
DMMPD has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that play a crucial role in regulating intracellular levels of cyclic nucleotides. DMMPD can also inhibit the activity of adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. These properties make DMMPD a valuable tool for studying the role of cyclic nucleotides and adenosine in various physiological processes.
Eigenschaften
IUPAC Name |
1,7-dibenzyl-3-methyl-8-(methylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-22-20-23-18-17(25(20)13-15-9-5-3-6-10-15)19(27)26(21(28)24(18)2)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVSITYONDIQMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Oxolan-3-YL)pyrazol-4-YL]-2-phenylbutanamide](/img/structure/B2359497.png)
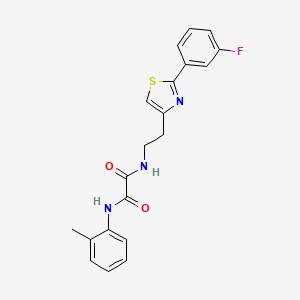
![2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2359501.png)
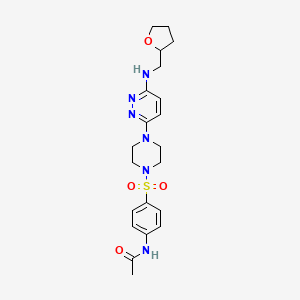

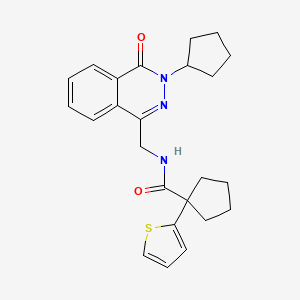
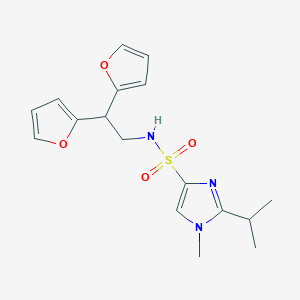
![1-[(1S)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2359509.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2359511.png)
![N-(2-methoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2359512.png)
